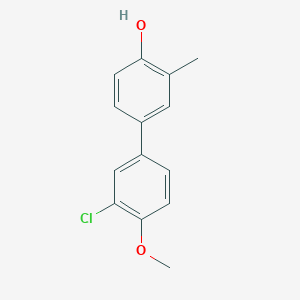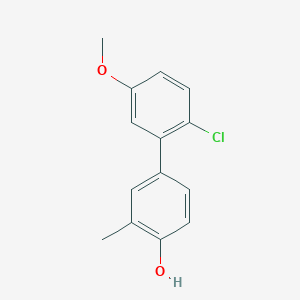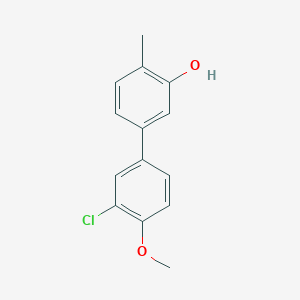
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% (4-CMM) is a phenolic compound that is used in a variety of scientific research applications. It is a clear, colorless liquid with a strong odor and has a melting point of 38-40°C. 4-CMM is a versatile compound that can be used in a variety of ways, including in the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and as a catalyst in organic synthesis.
Scientific Research Applications
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% has a variety of scientific research applications. It is commonly used in the synthesis of other compounds, such as 2-methyl-4-(3-chloro-4-methoxyphenyl)phenol and 3-chloro-4-methoxybenzaldehyde. It is also used as a reagent in biochemical and physiological experiments, as it is a potent inhibitor of the enzyme catechol-O-methyltransferase (COMT). 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% is also used as a catalyst in organic synthesis, as it can act as a Lewis acid to promote the formation of C-C and C-O bonds.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% is largely unknown, but it is believed to act as an inhibitor of COMT. COMT is an enzyme that is involved in the metabolism of catecholamines, such as dopamine and epinephrine. 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% binds to the active site of COMT, preventing it from catalyzing the reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% are largely unknown. However, due to its ability to inhibit COMT, it is believed to have an effect on the metabolism of catecholamines. In particular, it is thought to increase the levels of dopamine and epinephrine in the body, which can lead to increased alertness, focus, and energy.
Advantages and Limitations for Lab Experiments
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a versatile compound that can be used in a variety of ways. Additionally, it is relatively stable and has a low toxicity, making it safe to handle in the lab.
However, there are some limitations to using 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% in lab experiments. It is a relatively expensive compound, and it is not widely available. Additionally, its mechanism of action is not fully understood, so its effects on biochemical and physiological processes are not fully known.
Future Directions
There are several potential future directions for research on 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95%. First, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, more research could be done to develop more cost-effective and efficient methods of synthesizing 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95%. Finally, further research could be done to explore the potential applications of 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% in other areas, such as drug development and environmental remediation.
Synthesis Methods
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with 3-chloro-4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate. This reaction results in the formation of a 3-chloro-4-methoxybenzaldehyde intermediate, which is then reacted with 2-methylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This second reaction yields 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% as the final product.
properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-10(3-5-13(9)16)11-4-6-14(17-2)12(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTMKRPQIIJANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683932 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-18-5 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6371999.png)






![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6372038.png)
